molecular formula C22H19ClN6O3S B2740710 N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 852047-57-5

N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No. B2740710
CAS RN: 852047-57-5
M. Wt: 482.94
InChI Key: FPPJXEOWQWBLMU-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H19ClN6O3S and its molecular weight is 482.94. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vibrational Spectroscopic Analysis

Vibrational spectroscopic techniques, including Raman and Fourier transform infrared spectroscopy, have been employed to characterize antiviral active molecules similar to the compound . These studies provide insights into the geometric equilibrium, inter and intra-molecular hydrogen bonding, and vibrational wavenumbers, offering a basis for understanding the stereo-electronic interactions that contribute to molecular stability. Such detailed characterization is essential for the development of pharmaceuticals and understanding their interactions at the molecular level (Jenepha Mary, Pradhan, & James, 2022).

Antitumor Activity

The synthesis and evaluation of antitumor activity have been a significant area of research for compounds with structural similarities to N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide. Research has demonstrated that novel derivatives exhibit potent anticancer activities against various human cancer cell lines. This suggests a promising avenue for developing new cancer therapeutics based on the structural framework of these compounds (Hafez & El-Gazzar, 2017).

Antiasthma Agents

Research into the preparation of triazolopyrimidines as potential antiasthma agents has identified compounds with mediator release inhibitory activity. These findings open up new possibilities for treating asthma by targeting specific molecular pathways involved in mediator release, providing a foundation for future drug development in respiratory medicine (Medwid et al., 1990).

Antibacterial and Antifungal Activities

The synthesis of oxadiazole derivatives has shown significant potential in antimicrobial applications. These compounds have been evaluated for their antibacterial and antifungal activities, showcasing promising results against a range of pathogens. This research contributes to the ongoing search for new antimicrobial agents in the face of rising antibiotic resistance (Siddiqui et al., 2014).

Crystal Structure Analysis

The crystal structure analysis of related compounds provides essential insights into their molecular conformation and intermolecular interactions. Such studies are crucial for understanding the chemical and physical properties of these compounds, informing their potential applications in various scientific fields (Subasri et al., 2016).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O3S/c1-13-4-2-7-17(8-13)29-18(10-16-11-19(30)26-21(32)25-16)27-28-22(29)33-12-20(31)24-15-6-3-5-14(23)9-15/h2-9,11H,10,12H2,1H3,(H,24,31)(H2,25,26,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPJXEOWQWBLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)Cl)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

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